molecular formula C10H6ClNO B13797576 8-Chloro-2H-chromene-3-carbonitrile CAS No. 885270-78-0

8-Chloro-2H-chromene-3-carbonitrile

Cat. No.: B13797576
CAS No.: 885270-78-0
M. Wt: 191.61 g/mol
InChI Key: KNUGPJWKRXBNEH-UHFFFAOYSA-N
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Description

8-Chloro-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One notable method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . This method is considered green and efficient, yielding high purity products.

Industrial Production Methods: Industrial production methods often employ catalysts to enhance the reaction efficiency. Common catalysts include piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions . These methods ensure high yields and are scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the chromene ring, potentially altering its biological activity.

    Substitution: Common in the synthesis of derivatives, substitution reactions can introduce different functional groups at specific positions on the chromene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various substituted chromenes, which can have enhanced biological or chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters. This action can help in managing conditions like depression and anxiety . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2H-chromene-3-carbonitrile stands out due to its specific chlorine substitution, which can enhance its biological activity and chemical reactivity compared to its analogs. This unique substitution makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

8-chloro-2H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUGPJWKRXBNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40701403
Record name 8-Chloro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-78-0
Record name 8-Chloro-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40701403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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